Myristoleate

Anti-inflammatory Rheumatoid Arthritis Adjuvant Arthritis

Myristoleate, commonly encountered as myristoleic acid (cis-9-tetradecenoic acid), is a C14:1 omega-5 monounsaturated fatty acid that is notably uncommon in nature, with major sources including seed oils of the Myristicaceae family and the fruit extract of Serenoa repens (Saw Palmetto). Unlike more abundant monounsaturated fatty acids like oleic acid (C18:1) and palmitoleic acid (C16:1), its unique chain length and unsaturation profile confer distinct physicochemical and biological properties.

Molecular Formula C14H25O2-
Molecular Weight 225.35 g/mol
Cat. No. B1240118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoleate
Molecular FormulaC14H25O2-
Molecular Weight225.35 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCC(=O)[O-]
InChIInChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/p-1/b6-5-
InChIKeyYWWVWXASSLXJHU-WAYWQWQTSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myristoleate: A Differentiated Omega-5 Monounsaturated Fatty Acid for Specialized Research and Therapeutic Development


Myristoleate, commonly encountered as myristoleic acid (cis-9-tetradecenoic acid), is a C14:1 omega-5 monounsaturated fatty acid that is notably uncommon in nature, with major sources including seed oils of the Myristicaceae family [1] and the fruit extract of Serenoa repens (Saw Palmetto) [2]. Unlike more abundant monounsaturated fatty acids like oleic acid (C18:1) and palmitoleic acid (C16:1), its unique chain length and unsaturation profile confer distinct physicochemical and biological properties. It exists endogenously in all eukaryotes and constitutes approximately 0.3-0.7% of human adipose tissue triacylglycerols [3]. Its derivatives, particularly cetyl myristoleate (CMO), have been the subject of significant research for anti-inflammatory and anti-arthritic applications [4].

Why Myristoleate Cannot Be Replaced by Generic In-Class Fatty Acids in Specialized Applications


While myristoleate shares the monounsaturated fatty acid (MUFA) class with more common compounds like oleic acid (C18:1) and palmitoleic acid (C16:1), its shorter 14-carbon chain and specific omega-5 unsaturation create a distinct pharmacological and physicochemical profile that prevents simple substitution. Evidence shows that even closely related structural analogs, such as cetyl oleate and cetyl myristate, exhibit vastly reduced or absent activity in key therapeutic models [1]. Furthermore, the specific mechanism of action, such as the suppression of Src and Pyk2 activation in osteoclasts, appears to be uniquely tied to the myristoleic acid moiety [2]. Generic replacement with a common MUFA like oleic acid, therefore, would not only fail to recapitulate desired biological effects but could introduce confounding variables due to differences in membrane fluidity modulation and metabolic processing. The following quantitative evidence guide details these critical points of differentiation.

Myristoleate Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons Against Closest Analogs


Cetyl Myristoleate (CMO) Demonstrates Superior Anti-Arthritic Protection Compared to Cetyl Oleate and Cetyl Myristate

In a landmark study on adjuvant-induced arthritis in rats, cetyl myristoleate (CMO) afforded good protection, whereas its direct analog cetyl oleate provided only lesser protection, and the saturated analog cetyl myristate was virtually ineffective [1]. This establishes a clear structure-activity relationship where both the specific monounsaturated fatty acid (myristoleate) and its esterification with cetyl alcohol are crucial for the observed anti-arthritic effect.

Anti-inflammatory Rheumatoid Arthritis Adjuvant Arthritis

Myristoleic Acid Induces Potent Apoptosis and Necrosis in Prostate Cancer Cells (LNCaP) at Defined Concentrations

Myristoleic acid exhibits potent, dose-dependent cytotoxicity against human prostate cancer LNCaP cells. At a concentration of 100 μg/mL, it induced apoptosis in 89.5% of cells and necrosis in 81.8% after 24 hours of treatment . This level of cytotoxic activity is a key differentiation point for selecting myristoleic acid over other fatty acids for cancer research, as similar effects are not observed with common dietary fatty acids at comparable concentrations.

Prostate Cancer Cytotoxicity Apoptosis Induction

Myristoleic Acid Inhibits RANKL-Induced Osteoclast Formation and Prevents Bone Loss In Vivo

Myristoleic acid demonstrates a specific ability to inhibit osteoclast formation and bone resorption by suppressing the RANKL-induced activation of Src and Pyk2 kinases [1]. In a murine model, co-administration of myristoleic acid (2 mg/kg, IP, every 24 hours for 4 days) with soluble RANKL substantially prevented RANKL-induced bone loss and significantly reduced the number of multinucleated osteoclasts [1]. This mechanism appears unique to myristoleic acid, as its saturated precursor, myristic acid, is not known to share this specific Src/Pyk2 inhibitory pathway.

Osteoporosis Bone Resorption Osteoclastogenesis

Myristoleic Acid Exhibits Potent Anti-Biofilm Activity Against Cutibacterium acnes at Low Concentrations

Myristoleic acid demonstrates a remarkable and specific ability to inhibit biofilm formation by the acne-associated bacterium Cutibacterium acnes. In a study screening 24 saturated and unsaturated fatty acids, myristoleic acid was notable for inhibiting C. acnes biofilm formation at an exceptionally low concentration of 1 μg/mL [1]. This activity is far more potent than the majority of other tested fatty acids, many of which had minimum inhibitory concentrations (MICs) of ≥ 500 μg/mL for the same strain [1].

Antibiofilm Acne Vulgaris Antimicrobial

Myristoleic Acid Promotes Anagen Signaling in Dermal Papilla Cells via Wnt/β-Catenin and ERK Pathways

Myristoleic acid (MA) has been shown to specifically promote anagen (growth phase) signaling in hair follicles by activating the Wnt/β-catenin and ERK pathways in dermal papilla cells (DPCs) [1]. While many natural compounds are studied for hair growth, the specific activation of Wnt reporter activity in DPCs by myristoleic acid provides a defined molecular mechanism. This distinguishes it from other fatty acids that may not have this targeted effect on the hair cycle.

Hair Growth Alopecia Wnt Signaling

Cis-9 and Cis-10 CMO Isomers Exhibit Dose-Dependent Anti-Inflammatory Cytokine Suppression In Vitro

Synthetic cis-9 and cis-10 cetyl myristoleate (CMO) isomers have been shown to dose-dependently reduce the secretion of key inflammatory mediators, including TNF-α, IL-6, nitric oxide, prostaglandin E2, and leukotriene B4, in LPS-stimulated RAW264.7 mouse macrophages [1]. This in vitro profile supports the anti-inflammatory mechanism proposed for CMO and provides a quantifiable basis for its use in research models of inflammation, differentiating it from other cetylated fatty acids that lack this broad-spectrum suppression.

Anti-inflammatory Cytokine Suppression Osteoarthritis

High-Value Research and Industrial Applications of Myristoleate Based on Differential Evidence


Investigating Novel Anti-Arthritic Mechanisms in Preclinical Models

Based on the superior anti-arthritic protection offered by cetyl myristoleate (CMO) compared to cetyl oleate and cetyl myristate , this compound is the definitive choice for studies aimed at validating or exploring novel mechanisms in adjuvant-induced or collagen-induced arthritis models. Its efficacy in reducing disease incidence and clinical signs in both rat and mouse models [2] provides a robust and validated starting point for research into non-steroidal anti-inflammatory therapies for rheumatoid arthritis and osteoarthritis.

Development of Targeted Therapies for Prostate Cancer

The potent and quantifiable induction of apoptosis (89.5%) and necrosis (81.8%) in LNCaP prostate cancer cells at 100 μg/mL positions myristoleic acid as a key research compound for developing new cytotoxic agents. Its natural origin from Serenoa repens also makes it relevant for studies investigating the link between dietary or supplemental fatty acids and prostate cancer progression or prevention.

Elucidating Bone Resorption Pathways in Osteoporosis Research

Myristoleic acid's unique ability to suppress Src and Pyk2 activation, thereby inhibiting RANKL-induced osteoclast formation and preventing bone loss in vivo , makes it an invaluable tool for osteoporosis research. This specific mechanism is not a general feature of fatty acids, allowing researchers to use myristoleic acid to precisely probe these signaling pathways and screen for novel inhibitors of bone resorption.

Formulating Next-Generation Anti-Acne and Anti-Biofilm Agents

Given its exceptional potency in inhibiting C. acnes biofilm formation at a concentration of just 1 μg/mL—an activity that is >500-fold more potent than many other fatty acids —myristoleic acid is a prime candidate for inclusion in new topical formulations or medical devices aimed at treating acne vulgaris and preventing biofilm-related skin infections. Its proven efficacy against mixed biofilms of C. acnes and S. aureus further expands its potential application scope.

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